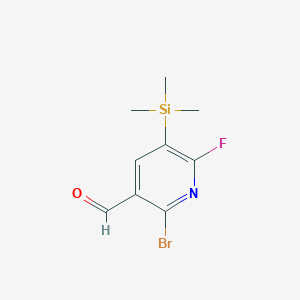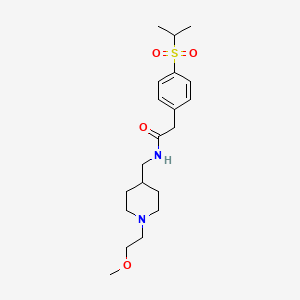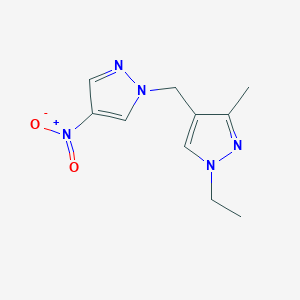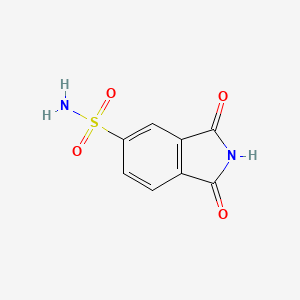
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide” is a compound that belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. They are imide derivatives of phthalic anhydrides .
Molecular Structure Analysis
The molecular structure of “1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide” is characterized by a 1,3-dioxoisoindoline moiety . The InChI code for this compound is1S/C8H6N2O4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H2,9,13,14)(H,10,11,12) . Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide” include a molecular weight of 226.21 . It is a solid at room temperature . The InChI code for this compound is1S/C8H6N2O4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H2,9,13,14)(H,10,11,12) .
Scientific Research Applications
Therapeutic Applications and Mechanisms
Sulfonamides have been extensively studied for their therapeutic potential in treating numerous conditions. Their primary applications include acting as antimicrobial agents, carbonic anhydrase inhibitors (CAIs), and agents in the treatment of cancer, among other diseases.
Antimicrobial and Antitumor Activities : The sulfonamide moiety is integral to many clinically used drugs like diuretics, CAIs, and antiepileptics. Notably, recent research focuses on CAIs incorporating nitric oxide-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for their antitumor activity. Sulfonamides like apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor) have shown significant antitumor activity, underscoring the ongoing need for novel sulfonamides in selective drug development (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Human Health : The presence of sulfonamides in the environment, mainly derived from agricultural activities, has been a concern due to their potential human health hazards. These compounds can cause changes in microbial populations that may be hazardous to human health, highlighting the importance of understanding and mitigating their environmental impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Advances in Medicinal Chemistry
- Drug Discovery and Development : The research and development of sulfonamide-based compounds have evolved significantly, with various structural modifications enhancing their biological properties. This includes their application in antimicrobial, anticancer, and anti-inflammatory therapies, among others. The versatility of the sulfonamide group allows for the development of drugs with broad-spectrum, high activity, and low toxicity, showcasing the sulfonamide's importance in medicinal chemistry and drug synthesis (He Shichao et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction, making them ideal targets for antibacterial drugs .
Mode of Action
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding and disrupting the synthesis of folic acid . This disruption inhibits bacterial growth and reproduction .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of folic acid. By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The lack of folic acid disrupts DNA synthesis in bacteria, leading to their death .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally and widely distributed throughout all tissues . They are also known to be resistant to biodegradation, which may lead to long residence times in both water and soil matrices .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, an essential component for DNA synthesis, the compound prevents bacteria from multiplying . This makes it an effective antibacterial agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide. For instance, the presence of the compound in aquatic environments can lead to the development of drug resistance in bacteria . Moreover, appropriate environmental conditions can favor the spread of sulfonamide resistance genes .
properties
IUPAC Name |
1,3-dioxoisoindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H2,9,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIWXQYKVQGKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2876890.png)
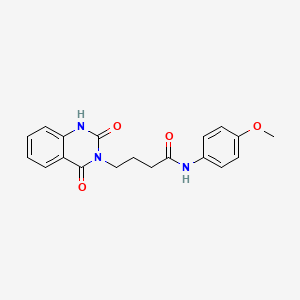
![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2876893.png)
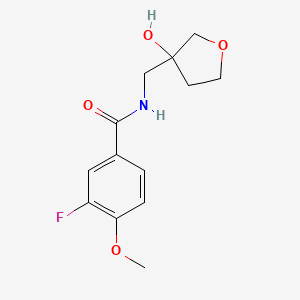
![1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2876896.png)
![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)
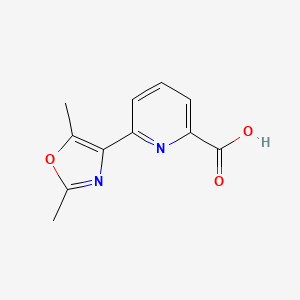
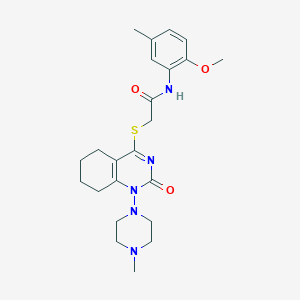
![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)
![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)
